molecular formula C17H21ClN4O B286454 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide

Cat. No. B286454
M. Wt: 332.8 g/mol
InChI Key: LVGLJCZZCVSGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide, also known as CAMA, is a novel compound that has drawn significant attention in the field of medicinal chemistry. CAMA is a bicyclic amide that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide is not fully understood. However, it has been proposed that 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide inhibits the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has also been shown to inhibit the activity of certain signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to have various biochemical and physiological effects. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has also been shown to inhibit the activity of enzymes involved in protein synthesis. Additionally, 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. One limitation of using 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide in lab experiments is its unknown toxicity profile.

Future Directions

For 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide include further studies on its mechanism of action, toxicity profile, and potential as a therapeutic agent for various diseases. Additionally, further studies on the synthesis of 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide and its derivatives may lead to the discovery of more potent and selective compounds.

Synthesis Methods

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been synthesized using various methods, including a one-pot reaction, a palladium-catalyzed reaction, and a copper-catalyzed reaction. The one-pot reaction involves the reaction of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid with N-Boc-3-aminobicyclo[3.3.1]nonane-9-carboxamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The palladium-catalyzed reaction involves the reaction of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid with N-Boc-3-aminobicyclo[3.3.1]nonane-9-carboxamide in the presence of Pd(OAc)2 and triphenylphosphine in toluene. The copper-catalyzed reaction involves the reaction of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid with N-Boc-3-aminobicyclo[3.3.1]nonane-9-carboxamide in the presence of CuI and N,N,N',N'-tetramethylethylenediamine (TMEDA) in DMF.

Scientific Research Applications

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to have antimicrobial activity against various bacteria and fungi.

properties

Molecular Formula

C17H21ClN4O

Molecular Weight

332.8 g/mol

IUPAC Name

6-chloro-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C17H21ClN4O/c1-22-12-3-2-4-13(22)8-11(7-12)21-17(23)14-5-10(18)6-15-16(14)20-9-19-15/h5-6,9,11-13H,2-4,7-8H2,1H3,(H,19,20)(H,21,23)

InChI Key

LVGLJCZZCVSGFW-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=CC(=CC4=C3N=CN4)Cl

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4

Origin of Product

United States

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